
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is 1S/C15H16N2O/c18-11-13-10-16-17 (14-8-4-5-9-14)15 (13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a powder at room temperature .Scientific Research Applications
Medicinal Chemistry
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde has garnered attention in medicinal chemistry due to its potential as a scaffold for drug development. Researchers explore its derivatives for their pharmacological activities, including:
- Anticancer Agents : Researchers investigate pyrazole derivatives for their cytotoxic effects against cancer cells .
Agrochemicals
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde derivatives find applications in agriculture:
Material Science
Pyrazole-based materials have intriguing properties:
- Supramolecular Chemistry : Researchers study the supramolecular interactions of pyrazoles to understand how small structural changes affect their environment .
Biological Studies
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been investigated for various biological effects:
- Wound Healing and Apoptosis : A specific derivative was found to affect wound healing, cell cycle progression, and apoptosis in certain cell lines .
Novel Reactants and Reaction Types
Researchers explore innovative methods for accessing the pyrazole moiety, including photoredox reactions, one-pot multicomponent processes, and novel reactants .
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary target of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is the Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of the Leishmania parasite, which causes leishmaniasis .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the active site of LmPTR1 inhibits the enzyme’s function, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The inhibition of LmPTR1 disrupts the biochemical pathways involved in the survival and proliferation of the Leishmania parasite
Result of Action
The result of the compound’s action is the potent in vitro antipromastigote activity . This means that the compound is effective in inhibiting the growth and proliferation of the Leishmania parasite in laboratory conditions .
properties
IUPAC Name |
1-cyclopentyl-5-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-11-13-10-16-17(14-8-4-5-9-14)15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNLMBQOMSRAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

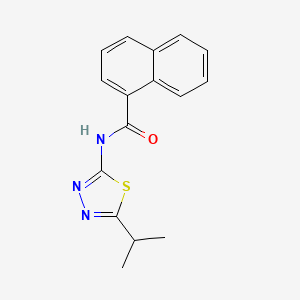
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)
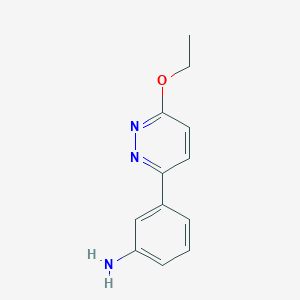
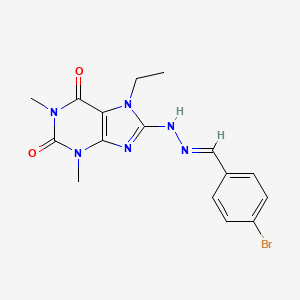

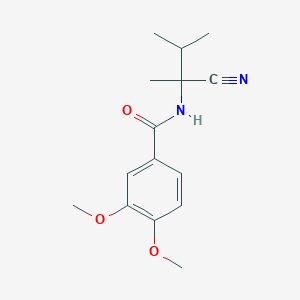

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)
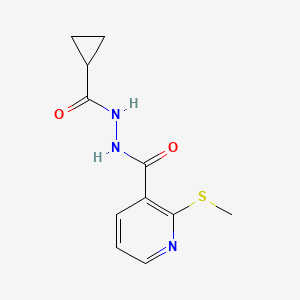
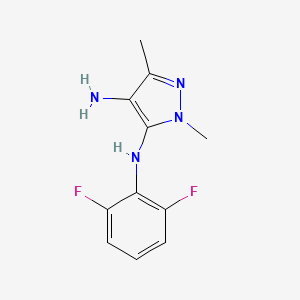
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)

![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745150.png)
![3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745151.png)